Cycloviolacin Y2
Description
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GGTIFDCGESCFLGTCYTAGCSCGNWGLCYGTN |
Origin of Product |
United States |
Ii. Natural Occurrence and Isolation Methodologies for Cycloviolacin Y2
Plant Sources and Bioprospecting
The search for new natural products has led researchers to investigate various plant families known to be rich sources of unique chemical entities. The Violaceae family, in particular, has emerged as a significant reservoir of cyclotides.
Cycloviolacin Y2 was first identified in Viola yedoensis, a perennial herb distributed in China, Japan, and Korea. This plant is a well-known component of traditional Chinese medicine, where it is used to treat a variety of ailments. Scientific investigation into the chemical constituents of V. yedoensis led to the isolation and characterization of several cyclotides, including five new compounds designated as cycloviolacin Y1, Y2, Y3, Y4, and Y5.
The study that identified this compound was part of a broader effort to characterize the suite of cyclotides produced by the plant. The yield of this compound from the plant material is relatively low compared to other cyclotides found in the same plant. From one kilogram of dried V. yedoensis, the approximate yield for this compound was 50 μg.
Table 1: Cyclotides Isolated from Viola yedoensis
| Compound Name | Approximate Yield per 1 kg Dried Plant |
| Kalata B1 | 2.4 mg |
| Varv A | 1.6 mg |
| Varv E | 4.8 mg |
| Cycloviolacin Y1 | 2.0 mg |
| This compound | 50 µg |
| Cycloviolacin Y3 | 50 µg |
| Cycloviolacin Y4 | 2.8 mg |
| Cycloviolacin Y5 | 1.4 mg |
Data sourced from scientific studies on V. yedoensis.
The discovery of this compound in V. yedoensis is consistent with the broader understanding that the Violaceae (violet) family is a prolific source of cyclotides. Research indicates that cyclotides are ubiquitous within this family; in fact, every Violaceae species screened to date has been found to contain these peptides. This contrasts with other plant families like Rubiaceae, where cyclotides are found more sparsely. It is estimated that a single plant in the Violaceae family can contain between 10 and 160 different cyclotides. This diversity underscores the importance of the Violaceae family as a primary focus for the discovery of new cyclotides.
Advanced Extraction and Purification Techniques
The isolation of specific cyclotides like this compound from complex plant extracts requires a multi-step process involving sophisticated extraction and chromatographic techniques.
The initial step in isolating cyclotides from V. yedoensis involves solvent extraction. A common procedure utilizes a mixture of a hydrophobic solvent and methanol (B129727) to extract a broad range of compounds from the ground, dried plant material.
For the extraction of cyclotides from V. yedoensis, a specific protocol was followed:
Dried plant material was ground and soaked overnight in a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH).
After filtering out the plant debris, water was added to the solvent mixture to facilitate phase separation.
The aqueous partition, containing the more polar compounds including the cyclotides, was collected.
The residual methanol in the aqueous fraction was removed under vacuum to concentrate the crude cyclotide-containing extract.
This process effectively separates the peptides from highly hydrophobic substances like lipids.
Following the initial solvent extraction, the crude extract contains a complex mixture of peptides and other compounds. Further purification is essential to isolate individual cyclotides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method used for the purification of cyclotides, including this compound. These peptides are typically late-eluting from RP-HPLC columns due to their structure.
The purification process for cyclotides from V. yedoensis involves several stages of HPLC:
Initial Cleanup: The concentrated aqueous extract is first subjected to an initial purification step using a C18 flash column.
Preparative RP-HPLC: The semi-purified sample is then loaded onto a preparative C18 RP-HPLC column. The separation is achieved by applying a gradient of an organic solvent, typically acetonitrile (B52724) (CH3CN), in water. Both solvents are modified with an acid, such as trifluoroacetic acid (TFA), to improve peak sharpness. A shallow gradient, such as a 1% per minute increase in the organic phase, is used to elute the compounds at a high flow rate.
Further Purification: Because the initial preparative run yields fractions that may still contain multiple components, several subsequent steps of RP-HPLC on analytical or semi-preparative columns are often required to achieve the high purity needed for characterization.
This multi-step RP-HPLC approach allows for the successful isolation of individual peptides, like this compound, from the complex mixture present in the initial plant extract.
Chromatographic Separation Methods
Solid Phase Extraction (SPE) Methodologies
Solid Phase Extraction (SPE) is a crucial step in the purification and enrichment of cyclotides, including this compound, from crude plant extracts. nih.govcontractlaboratory.com This chromatographic technique separates components of a mixture based on their physical and chemical properties. In the context of cyclotide isolation, SPE is highly effective for sample concentration and purification, helping to remove interfering substances such as pigments and other small molecules. nih.govmdpi.com
The most commonly used sorbents for cyclotide purification via SPE are C18 bonded silica (B1680970) and various polymeric materials. nih.govnih.gov The process generally involves the following steps:
Activation and Equilibration: The SPE cartridge, typically packed with a C18 stationary phase, is first activated with a solvent like methanol and then equilibrated with an aqueous solution, often containing a small percentage of formic acid. nih.govuq.edu.au
Sample Loading: The crude plant extract, dissolved in a suitable buffer (e.g., 0.1 M NH4HCO3), is loaded onto the cartridge. nih.govresearchgate.net
Washing: The cartridge is washed with a weak solvent (e.g., 1% formic acid) to remove unretained compounds. nih.gov
Elution: The cyclotides are then eluted from the cartridge using a stronger solvent, typically a stepwise or linear gradient of an organic solvent like acetonitrile or ethanol (B145695) in water. nih.govnih.govuq.edu.au Cyclotide-containing fractions are often collected at concentrations of 30-80% of the organic solvent. nih.govuq.edu.au
This method effectively enriches the extract with cyclotides, which are typically retained on the hydrophobic C18 stationary phase due to their characteristic hydrophobic regions. researchgate.net
Fractionation Strategies for Cyclotide Enrichment
Following initial extraction and SPE, further fractionation is required to separate individual cyclotides from the enriched mixture. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique used for this purpose. contractlaboratory.comualberta.ca
RP-HPLC separates molecules based on their hydrophobicity. Cyclotides, being relatively hydrophobic, tend to elute late in the chromatographic run. scispace.com A typical RP-HPLC protocol for cyclotide fractionation involves:
Column: A C18 column is commonly employed. nih.gov
Mobile Phase: A gradient system of water and acetonitrile, both often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA), is used. nih.govuq.edu.au
Detection: Eluting cyclotides are monitored using UV detectors at wavelengths of 215 nm and 280 nm. uq.edu.au
The collected fractions from the preparative or semi-preparative RP-HPLC are then analyzed, often using mass spectrometry (MS), to identify the fractions containing the desired cyclotide, such as this compound. scispace.comualberta.ca The complexity of cyclotide extracts, which can contain dozens of distinct peptides, often necessitates multiple rounds of HPLC purification to isolate a single compound to a high degree of purity. contractlaboratory.comnih.gov
Bioactivity-guided fractionation is another strategy employed, where fractions are tested for a specific biological activity (e.g., anti-HIV activity) to guide the purification process towards the most potent compounds. nih.gov
Iii. Structural Elucidation and Characterization Methodologies of Cycloviolacin Y2
Spectroscopic Techniques for Peptide Analysis
Spectroscopic methods are fundamental in the structural analysis of peptides like Cycloviolacin Y2, providing detailed insights into their atomic and molecular composition and arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution, mimicking their native environment. aocs.org For cyclotides similar to this compound, such as Cycloviolacin O1, ¹H NMR spectroscopy has been instrumental in elucidating their intricate structures. pdbj.org The process typically involves dissolving the peptide sample in a solvent mixture, such as 90% H₂O/10% D₂O, to a specific concentration and pH. nih.gov
Two-dimensional NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are recorded to establish through-bond and through-space proton correlations, respectively. nih.gov These correlations provide the necessary distance restraints to calculate and model the peptide's three-dimensional fold. The resulting structures for related cyclotides often reveal a distorted triple-stranded β-sheet stabilized by a cystine knot arrangement of disulfide bonds, a characteristic feature of the cyclotide family. pdbj.org While specific NMR data for this compound is not detailed in the provided search results, the methodologies applied to its close analogs, Cycloviolacin Y1 and Y5, which involved dissolving the samples and recording spectra on a Bruker ARX 600 spectrometer, are indicative of the standard approach. nih.gov
Mass Spectrometry (MS) Applications for Sequence Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the primary structure (amino acid sequence) of peptides. scispace.com It offers high sensitivity and accuracy, making it ideal for analyzing complex biological samples.
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing
Tandem mass spectrometry (MS/MS) is a key technique for de novo sequencing of peptides where the sequence is determined without prior knowledge from a database. libretexts.org This method involves the fragmentation of a selected peptide ion and analysis of the resulting fragment ions. The pattern of fragmentation, specifically the generation of b- and y-type ions from the N- and C-termini respectively, allows for the deduction of the amino acid sequence. scispace.comlibretexts.org For cyclotides, which have a cyclic backbone, this process requires an initial linearization step, typically achieved through reduction of the disulfide bonds and subsequent enzymatic digestion. nih.govuq.edu.au
MALDI-TOF MS and Nanospray MS/MS for Fragment Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Nanospray MS/MS are two common ionization and analysis techniques used in the sequencing of peptides like this compound. scispace.comnih.gov
MALDI-TOF MS is often used for rapid analysis of peptide mixtures and to confirm the masses of intact peptides and their fragments after enzymatic digestion. scispace.comannexpublishers.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the peptide. bgu.ac.il
Nanospray MS/MS , conducted on instruments like a QStar mass spectrometer, provides high-sensitivity analysis of peptide fragments. nih.govscispace.com A low voltage is applied to a capillary tip containing the sample, creating a fine spray of ions that are then directed into the mass spectrometer for fragmentation and analysis. nih.gov The collision energy for fragmentation is varied depending on the ion's size and charge to generate a comprehensive set of fragment ions for sequencing. nih.govscispace.com
Table 1: Mass Spectrometry Parameters for Cyclotide Analysis
| Parameter | Value/Setting | Instrument/Method | Reference |
|---|---|---|---|
| Mass Range (TOF MS) | m/z 400–2000 | Nanospray MS/MS (QStar) | nih.govscispace.com |
| Mass Range (Product Ion) | m/z 60–2000 | Nanospray MS/MS (QStar) | nih.govscispace.com |
| Capillary Voltage | 900 V | Nanospray MS/MS (QStar) | nih.govscispace.com |
| Collision Energy | 10–50 V | Nanospray MS/MS (QStar) | nih.govscispace.com |
| Data Acquisition Software | Analyst | QStar Mass Spectrometer | nih.gov |
Chemical and Enzymatic Approaches for Structural Validation
To confirm the sequence and cyclic nature of this compound, chemical and enzymatic methods are employed to break down the peptide into smaller, more manageable fragments for analysis.
Enzymatic Digestion for Sequence and Backbone Cyclicity Confirmation
Enzymatic digestion is a critical step in the structural elucidation of cyclotides. Due to their cyclic backbone, they are resistant to exopeptidases. Therefore, endopeptidases, which cleave internal peptide bonds, are used after the disulfide bonds have been reduced to linearize the peptide. nih.govuq.edu.au
Table 2: Enzymatic Digestion of this compound
| Enzyme(s) | Resulting Fragment Masses (Da) | Analytical Method | Reference |
|---|
Chemical Derivatization for Cysteine and Disulfide Bond Analysis
This compound, with the amino acid sequence GGTIFDCGESCFLGTCYTAGCSCGNWGLCYGTN, contains six conserved cysteine residues that are fundamental to its structure, forming three interlocking disulfide bonds. google.comgoogle.com This arrangement creates the characteristic cyclic cystine knot (CCK) motif that defines cyclotides and imparts their exceptional stability. nih.gov Analysis of these cysteine residues and their disulfide linkages is a critical step in structural elucidation.
Chemical derivatization techniques are employed to map these disulfide bonds and to quantify free thiol groups, if any. A standard and robust method involves reduction and alkylation followed by mass spectrometry (MS). rapidnovor.comsciex.com
Reduction: The peptide is treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break all three disulfide bonds, yielding six free sulfhydryl (thiol) groups. sciex.com
Alkylation: The newly formed free thiols are then capped through alkylation using a reagent like iodoacetamide (B48618) or N-ethylmaleimide. This step prevents the disulfide bonds from reforming and adds a specific mass tag to each cysteine residue, which is detectable by mass spectrometry. sciex.com
Proteolytic Digestion and Mass Spectrometry: The now linear and alkylated peptide is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin). The resulting peptide fragments are analyzed using tandem mass spectrometry (LC-MS/MS). sciex.com By comparing the mass spectra of fragments from the reduced/alkylated sample with those from a non-reduced sample, the specific connectivity of the disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) can be unequivocally determined. sciex.com
Other derivatization strategies can be used for the specific analysis of cysteine residues. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize free thiols for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com For enhanced detection in liquid chromatography-mass spectrometry (LC-MS), derivatization kits like AccQ-Tag, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be employed to tag cysteine and other amino acids. lcms.czwur.nl
| Technique | Reagents | Purpose | Reference |
|---|---|---|---|
| Reduction & Alkylation | Dithiothreitol (DTT), Iodoacetamide | Breaks disulfide bonds and caps (B75204) free thiols for MS-based bond mapping. | sciex.com |
| Thiol Derivatization (GC-MS) | MTBSTFA | Makes cysteine residues volatile for GC-MS analysis. | sigmaaldrich.com |
| Amino Acid Derivatization (LC-MS) | AccQ-Tag (AQC) | Improves ionization and detection of amino acids, including cysteine. | lcms.czwur.nl |
Gel Electrophoresis (e.g., Tricine-SDS PAGE) for Purity and Mass Verification
Gel electrophoresis is a fundamental technique used to assess the purity and estimate the molecular mass of proteins and peptides. For small molecules like this compound (approximate mass of 3.2 kDa), Tricine-sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (Tricine-SDS-PAGE) is the method of choice. nih.gov
Standard glycine-based SDS-PAGE systems are not ideal for resolving proteins smaller than 30 kDa. The Tricine system provides significantly better resolution for low molecular weight peptides. nih.gov In this method, the sample containing this compound is denatured with SDS and a reducing agent and loaded onto the gel. An electric field is applied, causing the negatively charged peptides to migrate towards the positive electrode through the polyacrylamide matrix. thermofisher.com Their migration speed is inversely proportional to the logarithm of their molecular mass.
By running the purified this compound sample alongside a protein marker ladder containing peptides of known molecular weights, its relative mobility can be compared to the standards. This allows for:
Purity Assessment: A highly pure sample of this compound will appear as a single, distinct band on the gel. promega.in The presence of other bands would indicate contamination with other proteins or peptides.
Mass Verification: The molecular mass can be estimated by its position relative to the marker bands. For cyclotides, a characteristic band is typically observed between 3-5 kDa. researchgate.net The lower acrylamide (B121943) concentrations used in Tricine-SDS-PAGE also facilitate the subsequent transfer of the peptide to a membrane for Western blotting or sequencing, if required. nih.gov
Computational Structural Modeling and Prediction
In conjunction with experimental methods, computational modeling provides powerful insights into the three-dimensional structure of this compound.
Homology modeling, also known as comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). youtube.com Given the high degree of structural conservation within the cyclotide family, this approach is well-suited for this compound.
Modeler: Software like Modeler can be used to generate a 3D model of this compound. youtube.com The process involves:
Template Selection: Identifying a suitable template structure from the Protein Data Bank (PDB), such as the solution structure of Cycloviolacin O2 (PDB ID: 2KNM), which shares sequence and structural features with Y2. rcsb.org
Sequence Alignment: Aligning the target sequence of this compound with the template sequence.
Model Building & Optimization: Using the alignment, the program constructs a model of the target protein and refines it to satisfy spatial restraints. biorxiv.org
AlphaFold: More recently, deep learning-based programs like AlphaFold have revolutionized structure prediction. biorxiv.org AlphaFold can predict protein structures with remarkable accuracy, often from the sequence alone. biorxiv.orgconductscience.com Specialized adaptations of AlphaFold, such as AfCycDesign, have been developed to handle the unique challenge of cyclic peptides, including the correct prediction of disulfide bond topology. nih.gov Using the known sequence of this compound, AlphaFold can generate a highly accurate ab initio model of its tertiary structure. ebi.ac.uknih.gov
The head-to-tail cyclized peptide backbone.
The formation of the correct cyclic cystine knot (CCK) from its six cysteine residues. nih.gov
The surface distribution of hydrophobic and charged residues, which is crucial for its biological activity.
To understand the molecule's flexibility and stability, molecular dynamics (MD) simulations are performed. biorxiv.org These simulations model the atomic movements over time, providing a view of the protein's conformational dynamics. By placing the predicted structure in a simulated physiological environment (e.g., water), researchers can analyze its structural stability, the flexibility of its loops, and its potential interactions with other molecules. researchgate.net Studies on the related Cycloviolacin Y1 and Y3 have utilized MD simulations to understand their interaction stability, demonstrating the utility of this approach for the entire cycloviolacin subfamily. researchgate.net
Iv. Biosynthetic Pathways and Molecular Biogenesis of Cycloviolacins
Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Framework
Cycloviolacin Y2 is classified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP). frontiersin.org This major class of natural products originates from a genetically encoded precursor peptide produced by ribosomes. frontiersin.org This precursor peptide then undergoes extensive enzymatic modifications to mature into the final, biologically active molecule. frontiersin.org The RiPP biosynthetic strategy is a common theme across all domains of life, but plants, in particular, utilize this pathway exclusively for producing peptide natural products like cyclotides. acs.org The defining characteristic of RiPP biosynthesis is this two-stage process: ribosomal synthesis of a precursor followed by enzymatic tailoring. acs.org This framework allows for the creation of vast structural diversity from a limited set of proteinogenic amino acids. Cyclotides, including this compound, are a prominent family within the plant RiPPs, distinguished by their head-to-tail cyclic backbone. acs.orgrsc.org
Identification and Characterization of Precursor Proteins
The journey to a mature cyclotide begins with a larger precursor protein. frontiersin.orgwikipedia.org These precursors have a multi-domain architecture that guides the subsequent processing steps. frontiersin.org The first gene identified for a cyclotide precursor was Oak1, responsible for synthesizing kalata B1 in the plant Oldenlandia affinis. wikipedia.org
A typical cyclotide precursor protein from the Violaceae family consists of several distinct regions arranged sequentially:
Endoplasmic Reticulum (ER) Signal Peptide: This N-terminal sequence directs the precursor protein into the secretory pathway, where folding and modifications occur. frontiersin.orgrsc.org
N-Terminal Propeptide (NTPP): A non-conserved region that follows the signal peptide. frontiersin.orgresearchgate.net
N-Terminal Repeat (NTR): A highly conserved region that precedes the actual cyclotide sequence. wikipedia.orgresearchgate.net
Mature Cyclotide Domain: This is the core sequence that will ultimately become the final, folded, and cyclized peptide, such as this compound. frontiersin.orgwikipedia.org Precursor proteins can be architecturally diverse, sometimes encoding a single cyclotide domain and other times containing multiple, tandem copies of either identical or different cyclotide sequences. wikipedia.orgresearchgate.netresearchgate.net
C-Terminal Tail (CTR): A short, often hydrophobic, sequence that follows the cyclotide domain. wikipedia.orgresearchgate.net
This modular organization is crucial for the correct processing and maturation of the cyclotide. researchgate.net Analysis of precursor sequences from Viola species confirms this conserved architecture. nih.gov
Enzymatic Mechanisms and Processing Steps in Cyclotide Biogenesis
The transformation from a linear precursor to a mature, cyclic, and knotted cyclotide involves several key enzymatic events that take place in different cellular compartments, such as the endoplasmic reticulum and the vacuole. rsc.org
To liberate the mature cyclotide domain from its precursor, precise proteolytic cleavages are required at both its N- and C-termini. Research has identified specific classes of proteases responsible for these cuts. Papain-like cysteine proteases have been identified as the enzymes that perform the initial N-terminal cleavage, removing the upstream pro-peptide and NTR regions. nih.gov
The C-terminal cleavage is intricately linked with the cyclization step and is catalyzed by a different class of enzymes known as asparaginyl endopeptidases (AEPs). nih.govnih.gov These enzymes recognize and cleave at the C-terminal side of specific asparagine (Asn) or, less commonly, aspartic acid (Asp) residues. nih.govresearchgate.net The presence of a highly conserved Asn/Asp residue at the end of the cyclotide domain is a critical feature for this processing step. nih.govnih.gov
After being directed to the endoplasmic reticulum, the precursor protein undergoes oxidative folding. nih.gov This process is responsible for forming the three highly conserved disulfide bonds that create the signature cyclic cystine knot (CCK) motif. wikipedia.orguq.edu.au This knot is formed by the interlocking arrangement of the CysI-CysIV, CysII-CysV, and CysIII-CysVI disulfide bridges, which imparts exceptional stability to the cyclotide structure. nih.govmdpi.com
The oxidative folding is facilitated by enzymes such as protein disulfide isomerases (PDIs), which have been identified in the transcriptomes of cyclotide-producing plants like Viola betonicifolia. diva-portal.orgresearchgate.net The folding pathway is complex and can involve stable intermediates. Studies on the prototypic cyclotide kalata B1 have shown that a stable two-disulfide intermediate accumulates during refolding, which possesses two of the three native disulfide bonds. nih.govresearchgate.net The formation of the cystine knot is crucial as it brings the N- and C-termini of the mature domain into close proximity, preparing it for the final cyclization step. researchgate.net
The final and defining step in cyclotide biogenesis is the head-to-tail cyclization of the peptide backbone. This reaction is catalyzed by asparaginyl endopeptidases (AEPs), the same enzymes responsible for the C-terminal cleavage. nih.govnih.gov AEPs function as peptide ligases in this context, catalyzing a transpeptidation reaction. nih.govnih.gov
The mechanism involves the AEP cleaving the peptide bond after the conserved C-terminal Asn/Asp residue of the cyclotide domain. nih.gov Instead of hydrolysis (adding a water molecule), the enzyme transfers the carboxyl group of the Asn/Asp to the free amino group of the N-terminal residue of the cyclotide domain, forming a new peptide bond and thus a circular backbone. nih.gov Enzymes with this specific ligase activity are sometimes referred to as peptide asparaginyl ligases (PALs). diva-portal.orgresearchgate.net The absolute requirement of the C-terminal Asn/Asp for this reaction is highlighted by the existence of violacin A, a naturally occurring linear peptide from Viola odorata, whose gene lacks the codon for this crucial residue, resulting in a truncated, non-cyclized product. nih.gov
Genetic Basis and Gene Cluster Identification for this compound Production
While specific gene clusters dedicated solely to this compound have not been isolated, substantial evidence points to its genetic origins within Viola yedoensis. Unlike in many microbes, RiPP-producing genes in plants are typically not organized in tight clusters, making their identification more challenging. acs.org However, transcriptome analyses of Viola species, including the closely related Viola betonicifolia and Viola yedoensis itself, have successfully identified the genes for the key enzymatic machinery required for cyclotide production. diva-portal.orgresearchgate.net
Researchers have found genes encoding multiple AEPs (including peptide asparaginyl ligases) and PDIs in Viola yedoensis and other violets. diva-portal.orgresearchgate.net These identified enzymes show high sequence homology to those known to be involved in cyclotide biosynthesis in other plant families. diva-portal.org For example, peptide asparaginyl ligases from Viola yedoensis (VyPALs) have been characterized and are implicated in the crucial cyclization step. researchgate.net The presence of these genes, coupled with the isolation of this compound from V. yedoensis, provides a strong genetic basis for its production through the canonical cyclotide biosynthetic pathway. nih.govmdpi.com
Data Tables
Table 1: Key Enzymes in Cyclotide Biosynthesis
| Enzyme Class | Specific Enzyme Example | Role in Biosynthesis |
|---|---|---|
| Papain-like Cysteine Proteases | Kalatase A | N-terminal proteolytic cleavage of the precursor protein. nih.gov |
| Asparaginyl Endopeptidases (AEPs) / Peptide Asparaginyl Ligases (PALs) | OaAEP1b, Butelase-1, VyPALs | C-terminal proteolytic cleavage and head-to-tail backbone cyclization. nih.govresearchgate.net |
| Protein Disulfide Isomerases (PDIs) | VbPDI1, VbPDI2 | Catalysis of oxidative folding and formation of the three disulfide bonds (cystine knot). diva-portal.org |
Table 2: Amino Acid Sequences of this compound and Related Cyclotides
| Compound Name | Subfamily | Amino Acid Sequence | Source Organism |
|---|---|---|---|
| This compound | Bracelet | GGTIFDCGESCFLGTCYTAGCSCGNWGLCYGTN | Viola yedoensis mdpi.comgoogle.com |
| Cycloviolacin Y1 | Bracelet | GGTIFDCGETCFLGTCYTPGCSCGNYGFCYGTN | Viola yedoensis google.com |
| Cycloviolacin Y3 | Bracelet | GGTIFDCGETCFLGTCYTAGCSCGNWGLCYGTN | Viola yedoensis mdpi.comgoogle.com |
| Cycloviolacin Y4 | Bracelet | GVPCGESCVFIPCITGVIGCSCSSNVCYLN | Viola yedoensis mdpi.comgoogle.com |
| Cycloviolacin Y5 | Bracelet | GIPCAESCVWIPCTVTALVGCSCSDKVCYN | Viola yedoensis mdpi.comgoogle.com |
| Kalata B1 | Möbius | GLPVCGETCVGGTCNTPGCTCSWPVCTRN | Oldenlandia affinis, Viola spp. wikipedia.orgmdpi.com |
| Cycloviolacin O2 | Bracelet | GIPCGESCVWIPCISSAIGCSCKSKVCYRN | Viola odorata researchgate.netuniprot.org |
Comparative Biosynthesis Studies Across Viola Species
The biosynthesis of cyclotides, including cycloviolacins, follows a conserved fundamental pathway involving ribosomal synthesis of a precursor protein, subsequent enzymatic processing, and cyclization. However, comparative studies across various species of the Viola genus have unveiled significant variations in the genetic architecture and molecular machinery, leading to the vast diversity of cyclotides observed. These differences underscore the evolutionary plasticity of this complex plant defense system.
Research into the genetic underpinnings of cyclotide production has shown that the precursor proteins can have surprisingly different structures. While many precursors contain a single cyclotide domain, studies on Viola tricolor have identified precursors encoding two or even three distinct cyclotide domains. nih.gov For instance, the vitri precursor 9 from V. tricolor encodes three separate cyclotide domains. nih.gov This multi-domain architecture allows for the efficient production of a diverse "cocktail" of peptides from a single transcript. This contrasts with the genetic arrangement in other plants like Oldenlandia affinis, where the precursor for the well-known cyclotide kalata B1, Oak1, encodes only a single cyclotide. nih.gov
Recent transcriptomic analysis of Viola communis has provided further insights into variations in the biosynthetic pathway. acs.orgnih.gov This research identified 27 cyclotide sequences and, more importantly, revealed differences in the sequences flanking the cyclotide domain within the precursors. acs.org These findings suggest the potential involvement of alternative or additional classes of N-terminal processing enzymes for cyclotide biosynthesis within the Violaceae family, expanding upon the known role of asparaginyl endopeptidases (AEPs) which are critical for the cleavage and backbone cyclization of the mature peptide. acs.orgnih.govscispace.com
The diversity in biosynthetic pathways directly translates to species-specific cyclotide profiles. For example, Viola yedoensis is a known source of a unique set of cyclotides, including Cycloviolacin Y1 through Y5. mdpi.com Similarly, studies on V. communis led to the discovery of two novel cyclotides, Vcom1 and Vcom2, which had not been previously reported from other species. nih.govuq.edu.au Transcriptome mining in Viola lutea ssp. westfalica also yielded 100 cyclotide sequences, of which 84 were novel. researchgate.net This demonstrates that each Viola species has evolved to produce a distinct and complex mixture of cyclotides.
An intriguing aspect of cyclotide biosynthesis is the evidence of convergent evolution. The cyclotide kalata B1 is found in both Viola odorata (family Violaceae) and the distantly related Oldenlandia affinis (family Rubiaceae). frontiersin.org Despite the identical amino acid sequence of the mature peptide, the genes encoding the kalata B1 precursor in these two species are quite different, indicating that the ability to produce this specific cyclotide evolved independently. nih.gov
Table 1: Comparison of Cyclotide Precursor Characteristics in Select Viola Species
| Feature | Viola tricolor | Viola communis | Viola odorata |
| Max. Cyclotide Domains per Precursor | 3 nih.gov | Data suggests multiple domains acs.org | Multiple domains confirmed (e.g., for kalata S and kalata B1) diva-portal.org |
| Key Biosynthetic Finding | Precursors can encode one, two, or three cyclotide domains, maximizing diversity from single genes. nih.gov | Transcriptome analysis suggests alternative N-terminal processing enzymes may be involved in biosynthesis. acs.orgnih.gov | Harbors genes for cyclotides (e.g., kalata B1) that are non-homologous to genes for the identical peptide in other plant families. nih.gov |
Table 2: Examples of Cyclotides Identified in Different Viola Species
| Cyclotide Name | Viola Species Source | Subfamily | Citation |
| This compound | Viola yedoensis | Möbius | mdpi.comrsc.org |
| Cycloviolacin O2 | Viola odorata | Bracelet | frontiersin.org |
| Kalata B1 | Viola odorata | Möbius | nih.govfrontiersin.org |
| Vcom1 | Viola communis | Bracelet | acs.orgnih.gov |
| Vcom2 | Viola communis | Möbius | acs.orgnih.gov |
| Varv A | Viola odorata, Viola hederacea | Möbius | frontiersin.orgdiva-portal.org |
V. Molecular and Cellular Mechanisms of Action in Research Models
Membrane Interaction and Disruption Mechanisms
The prevailing mechanism of action for cyclotides, including cycloviolacin Y2, involves the disruption of cellular membranes. rcsb.orgsb-peptide.com This interaction is a critical determinant of their biological effects, ranging from cytotoxicity to antimicrobial activity.
Direct Permeabilization of Lipid Bilayers
This compound and its close analog, cycloviolacin O2, have been shown to directly permeabilize lipid bilayers. uq.edu.au This leads to a loss of membrane integrity and subsequent cell death. sb-peptide.com Studies on the human lymphoma cell line U-937 GTB revealed that exposure to cycloviolacin O2 resulted in disintegrated cell membranes within minutes. sb-peptide.com This rapid membrane disruption is a key feature of its cytotoxic effect. The ability to permeabilize membranes is also correlated with the chemosensitizing effects observed when used in combination with other drugs like doxorubicin. sb-peptide.com
Selective Interaction with Specific Membrane Components (e.g., Phospholipid Head-groups)
Research indicates that the interaction of cyclotides with membranes is not indiscriminate. Cycloviolacin O2, a closely related cyclotide, demonstrates a preferential interaction with membranes containing phosphatidylethanolamine (B1630911) (PE) head-groups. uq.edu.aumdpi.comnih.gov Molecular dynamics simulations have shown that the charged residues of cycloviolacin O2 favorably interact with both the amino and phosphate (B84403) groups of PE. nih.gov This electrostatic attraction is a primary driving force for the initial binding. nih.gov In contrast, interactions with phosphatidylcholine (PC) are weaker, potentially due to steric hindrance from the methyl groups on the PC head-group. nih.gov The presence of charged amino acids in the loops of cycloviolacins is thought to be crucial for these membrane binding interactions. rsc.org Furthermore, cycloviolacin O2 has been shown to selectively extract PE lipids from the membrane. nih.gov
The specificity for certain lipid components may explain the observed selectivity of some cyclotides for tumor cells over normal cells. sb-peptide.com For instance, cycloviolacin O2 did not cause significant membrane disruption in primary human brain endothelial cells, suggesting a specificity towards the membranes of highly proliferating tumor cells. sb-peptide.com
Pore Formation Dynamics and Aggregation in Membranes
Following the initial binding to the membrane surface, cyclotides are proposed to aggregate and form pores. mdpi.com This process is thought to be crucial for their membrane-disrupting activity. The glutamic acid residue, a highly conserved feature in many cyclotides, plays a key structural role in stabilizing the molecule, which in turn allows for efficient aggregation within the membrane. rcsb.org It is this aggregation, rather than a direct interaction with a specific receptor, that is believed to lead to membrane disruption. rcsb.org The multimerization of cyclotides within the lipid bilayer leads to the formation of aqueous pores, disrupting the normal barrier function of the cell membrane. mdpi.com
Biophysical Characterization of Membrane Interactions (e.g., Surface Plasmon Resonance, Fluorescence Spectroscopy, Cryo-Transmission Electron Microscopy)
A variety of biophysical techniques have been employed to characterize the interaction of cyclotides with membranes. uq.edu.au
Surface Plasmon Resonance (SPR) has been used to evaluate the membrane-binding properties of cyclotides, confirming their affinity for model membranes. uq.edu.au
Fluorescence Spectroscopy , often using dyes like SYTOX Green, has been instrumental in demonstrating membrane permeabilization. sb-peptide.commdpi.com These assays show a rapid increase in fluorescence upon cyclotide exposure, indicating that the dye, which is normally excluded from intact cells, can enter and bind to nucleic acids. sb-peptide.commdpi.com
Cryo-Transmission Electron Microscopy (Cryo-TEM) has provided visual evidence of how cyclotides disrupt lipid bilayers. uq.edu.au These studies have shown that cyclotides like cycloviolacin O2 induce local permeabilization of membrane surfaces. uq.edu.au
Liquid Chromatography-Mass Spectrometry (LC-MS) , in conjunction with ellipsometry, has been used to demonstrate the preferential extraction of phosphatidylethanolamine-lipids from membranes by cycloviolacin O2. nih.gov
Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine the three-dimensional structures of cyclotides and understand the structural basis for their activity, highlighting the importance of the conserved glutamic acid for maintaining a structure competent for membrane aggregation. rcsb.org
These techniques have collectively provided a detailed picture of the molecular events underlying the membrane-disrupting activity of cycloviolacins.
Receptor-Independent Modulatory Activities
The primary mechanism of action for this compound and related cyclotides appears to be receptor-independent, focusing on direct membrane disruption. rcsb.org The broad-spectrum activity against various cell types and pathogens, coupled with the rapid, lytic effect on membranes, supports a mechanism that does not rely on specific protein receptors. sb-peptide.comresearchgate.net The finding that a synthetic mirror-image version of a cyclotide retains its activity further strengthens the argument against a specific receptor-mediated process. uq.edu.au While some peptides are known to interact with specific receptors like the Neuropeptide Y receptor Y2, the current body of evidence for cycloviolacins points towards a direct, physical interaction with the lipid bilayer. nih.gov
Enzyme Inhibition and Target Identification
While membrane disruption is the most well-documented activity, there is emerging evidence that some cyclotides can act as enzyme inhibitors. nih.govwikipedia.org For instance, novel cyclotides isolated from African violet plants have been shown to inhibit human prolyl oligopeptidase (POP), a drug target for inflammatory and neurodegenerative disorders. nih.gov However, specific studies detailing the enzyme inhibitory activities of this compound are not prevalent in the currently available literature. The primary identified "target" for this compound remains the cell membrane itself. The focus of research has been on the structural and chemical properties that enable it to disrupt this barrier rather than inhibiting specific enzymes. nih.govcore.ac.uk
Inhibition of Proteases (e.g., Human Prolyl Oligopeptidase)
This compound, a member of the cyclotide family of plant peptides, has been identified as an inhibitor of certain proteases. rsc.orgfrontiersin.org Cyclotides, in general, are known for their ability to inhibit proteases, and this activity is a key area of research. researchgate.netnih.gov Specifically, studies have explored the inhibitory effects of cyclotides on human prolyl oligopeptidase (POP). researchgate.netnih.gov POP is a serine protease that has been implicated as a drug target for inflammatory and neurodegenerative disorders. researchgate.net
Research on other cyclotides has demonstrated a bioactivity-guided fractionation approach to isolate peptide inhibitors of POP. researchgate.netnih.gov For instance, novel cyclotides isolated from plants of the Allexis tribe, alca 1 and alca 2, exhibited inhibitory activity against human POP with IC50 values of 8.5 and 4.4 µM, respectively. researchgate.netnih.gov This highlights the potential of cyclotides as a class to which this compound belongs to act as protease inhibitors. While direct studies on this compound's inhibition of human prolyl oligopeptidase are not extensively detailed in the provided results, the known activity of other cyclotides suggests a potential mechanism of action. rsc.orgresearchgate.netnih.gov
Inhibition of Viral Enzymes (e.g., Neuraminidase)
This compound has demonstrated antiviral properties, including anti-HIV and insecticidal activities. rsc.orgresearchgate.netnih.gov While the specific inhibition of neuraminidase by this compound is not explicitly detailed in the provided search results, the broader context of its antiviral effects suggests potential interactions with viral enzymes. For instance, studies on other cyclotides, like Cycloviolacin O2, have shown they can suppress the infectivity of viruses by disrupting the integrity of viral particles. oup.com This membrane-disrupting activity is a key aspect of their antiviral mechanism. oup.comsb-peptide.com Furthermore, computational studies have explored the potential of cyclotides, including those similar to this compound, as inhibitors of viral proteins like the SARS-CoV-2 spike protein. researchgate.netnih.gov For example, molecular docking studies revealed that Cycloviolacin Y1 and Y3 showed promising binding scores to the ACE2 binding site of the SARS-CoV-2 spike protein. researchgate.netnih.gov
Mechanistic Studies of Enzyme-Inhibitor Complex Formation
The mechanism of enzyme inhibition by cyclotides often involves the formation of an enzyme-inhibitor complex. researchgate.netitmedicalteam.plnih.gov For covalent inhibitors, this typically occurs in a two-step process: initial noncovalent binding followed by the formation of a covalent bond. nih.gov The stability and kinetics of this complex are crucial for the inhibitor's potency and duration of action.
While specific mechanistic studies on the this compound-enzyme complex are not detailed, research on related cyclotides provides insights. The unique cyclic and cystine-knotted structure of cyclotides confers exceptional stability, which is a desirable trait for therapeutic agents. researchgate.net This structural rigidity likely plays a significant role in their binding affinity and interaction with target enzymes. researchgate.net Studies on other enzyme inhibitors utilize techniques like isothermal titration calorimetry to dissect the energetics and kinetics of complex formation, providing a framework for how this compound's interactions could be characterized. nih.gov
Modulation of Cellular Pathways
Induction of Cell Death Mechanisms in Research Cell Lines (e.g., Apoptosis, Necrosis)
Cyclotides, the class of compounds to which this compound belongs, are known to induce cell death in various research cell lines. sb-peptide.comnih.gov The primary mechanism often involves the disruption of cell membranes, leading to permeabilization and subsequent cell death. sb-peptide.comnih.gov This can manifest as either apoptosis or necrosis, depending on the cell type and the concentration of the cyclotide. mdpi.com
Studies on the related cyclotide, Cycloviolacin O2, have shown that it causes cell death by membrane permeabilization in breast cancer cell lines (MCF-7) and human lymphoma cell lines (U-937 GTB). sb-peptide.comnih.gov In U-937 GTB cells, exposure to Cycloviolacin O2 resulted in disintegrated cell membranes within minutes. sb-peptide.com The induction of apoptosis is a key therapeutic goal for many anti-cancer drugs, and it involves a series of programmed events leading to cell dismantling. uc.ptnih.govscientificarchives.com These events can be triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.comfrontiersin.org The release of cytochrome c from the mitochondria is a critical step in the intrinsic apoptotic pathway. nih.gov While specific studies detailing the induction of apoptosis or necrosis by this compound are not available, the known activities of other cyclotides suggest this is a likely mechanism of its cytotoxic effects.
Effects on Cell Proliferation and Viability in in vitro Systems
The cytotoxic activity of cyclotides translates to potent effects on cell proliferation and viability in in vitro systems. researchgate.netnih.gov Research on Cycloviolacin O2 has demonstrated its ability to inhibit the proliferation of breast cancer cells. nih.gov This inhibition is often dose-dependent. nih.gov
The cytotoxic effects of cyclotides have been evaluated against various cancer cell lines. For example, Cycloviolacin O2 displayed potent cytotoxicity with IC50 values in the micromolar range against breast cancer cell lines. nih.gov Furthermore, cyclotides have been shown to enhance the toxicity of conventional chemotherapy drugs like doxorubicin, a phenomenon known as chemosensitization. nih.gov This suggests that cyclotides can overcome mechanisms of drug resistance in cancer cells.
Table 1: Cytotoxic Activity of a Related Cyclotide, Cycloviolacin O2
| Cell Line | Compound | IC50 (µM) | Effect |
| MCF-7 (Breast Cancer) | Cycloviolacin O2 | Not specified, but cytotoxic effects observed from 0.2-10 µM | Inhibition of cell proliferation |
| MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | Cycloviolacin O2 | Not specified, but cytotoxic effects observed from 0.2-10 µM | Inhibition of cell proliferation, chemosensitization to doxorubicin |
Interactions with Intracellular Targets and Signaling Cascades
The molecular mechanisms of cyclotides extend beyond simple membrane disruption and can involve interactions with intracellular targets and signaling cascades. mdpi.com While the primary mode of action for many cyclotides is their interaction with the cell membrane, there is evidence to suggest they can also affect intracellular processes. mdpi.com
For instance, the anti-HIV effects of some cyclotides are thought to be related to their interaction with cellular membranes, potentially disrupting viral entry or budding. oup.commdpi.com Furthermore, the modulation of signaling pathways is a key aspect of many modern therapeutics. mdpi.com For example, the MAPK signaling pathways (including JNK and p38) and the PI3K pathway are critically involved in regulating apoptosis and cell proliferation. mdpi.commdpi.com While direct evidence of this compound's interaction with specific intracellular signaling cascades is limited, the known effects of other natural compounds on these pathways provide a framework for future investigation. The ability of some cyclotides to be internalized by cells opens up the possibility of them interacting with a range of intracellular targets. nih.gov
Vi. Structure Activity Relationship Sar Studies for Cycloviolacin Y2 Analogs
Impact of Amino Acid Sequence Variations on Biological Activities
The primary amino acid sequence, folded into a complex three-dimensional structure, dictates the interactions of cyclotides with biological membranes and potential molecular targets. Variations in this sequence, particularly within the backbone loops, give rise to the diverse range of biological activities observed across the cyclotide family.
The defining feature of all cyclotides is the cyclic cystine knot (CCK) motif. This structure is formed by a head-to-tail cyclized peptide backbone and three interlocking disulfide bonds formed by six highly conserved cysteine residues. This CCK framework imparts exceptional stability to the molecule, making it resistant to thermal, chemical, and enzymatic degradation. researchgate.netnih.gov The disulfide bonds create a rigid core, from which six loops of amino acids protrude.
While the CCK core is essential for maintaining structural integrity, the loops are the primary determinants of biological specificity and potency. researchgate.netnih.gov These loops are hypervariable in sequence and length across different cyclotides, effectively creating a natural combinatorial library. researchgate.net The residues within these loops form the surfaces that interact with cell membranes, leading to activities such as cytotoxicity, antimicrobial action, and anti-HIV effects. Studies on cyclotide analogs have shown that the peptide sequences of the loops themselves, when synthesized linearly and without the CCK scaffold, are devoid of cytotoxic activity, highlighting the synergy between the stable framework and the functional loops. nih.govdiva-portal.org
The distribution and nature of charged amino acids on the surface of cyclotides are crucial for their biological function, particularly for activities that involve membrane interaction. Studies on the close analog Cycloviolacin O2 have demonstrated that charged residues are required for optimal antibacterial and cytotoxic activity. sb-peptide.comnih.gov
Chemical modification experiments, which mask the charges of specific residues, have provided significant insights. For instance, masking the negatively charged glutamic acid (Glu) and positively charged lysine (B10760008) (Lys) residues in Cycloviolacin O2 resulted in a nearly complete loss of its antibacterial activity against Salmonella. sb-peptide.comnih.govresearchgate.net Masking the positively charged arginine (Arg) residue also led to a reduction in activity, though less pronounced. sb-peptide.comresearchgate.net Similarly, these modifications dramatically reduced the cytotoxic potency against cancer cell lines. diva-portal.orgnih.gov This indicates that a specific arrangement of both positive and negative charges is necessary for the initial electrostatic interactions with microbial or cancer cell membranes, which are often anionic.
A clear correlation between hydrophobicity and biological activity has been established for the Cycloviolacin Y series of analogs. nih.gov In studies assessing anti-HIV and hemolytic activities, a direct relationship was observed between the hydrophobicity of the peptides (measured by their retention time on reverse-phase HPLC) and their potency. nih.gov Cycloviolacin Y1, the least hydrophobic analog, showed the weakest activity, while Cycloviolacin Y5, the most hydrophobic, exhibited the most potent anti-HIV and hemolytic effects. nih.gov Cycloviolacin Y2 possesses an intermediate level of hydrophobicity and corresponding activity within this series. This demonstrates that modulating the hydrophobic character of the loops can fine-tune the potency of these peptides, likely by enhancing their ability to partition into and disrupt cell membranes. nih.gov Quantitative structure-activity relationship (QSAR) models further support that activity is proportional to the lipophilic surface area, provided its distribution is asymmetric. scispace.com
Mutational Analysis and Functional Residue Identification
Targeted modifications of specific amino acids through chemical synthesis or mutational analysis have been instrumental in identifying key functional residues and understanding their precise roles in the structure and activity of cyclotides.
While extensive mutational scans are challenging, chemical modification studies on Cycloviolacin O2 serve as a powerful proxy for understanding the functional consequences of amino acid substitutions in analogs like this compound. By altering the side chains of specific residues, researchers can probe their importance for biological activity.
| Modification | Target Residue(s) | Effect on Charge | Resulting Change in Cytotoxic Potency | Reference |
|---|---|---|---|---|
| Methylation | Glutamic Acid (Glu) | Negative charge masked | 48-fold decrease in potency | diva-portal.orgnih.gov |
| Acetylation | Lysine (Lys) | Positive charges masked | 3-fold decrease in potency | diva-portal.orgnih.gov |
| 1,2-cyclohexanedione treatment | Arginine (Arg) | Positive charge masked | Virtually no change in potency | diva-portal.orgnih.gov |
| Modification of both Arg and Lys | Arginine (Arg) and Lysine (Lys) | All positive charges masked | 7-fold decrease in potency | nih.govdiva-portal.org |
Beyond the six cysteines, the most conserved residue across the entire cyclotide family is a glutamic acid located in loop 1. nih.govnih.gov This high degree of conservation points to a critical role in both structure and function.
As shown in the table above, methylation of this single glutamic acid in Cycloviolacin O2 caused a staggering 48-fold decrease in cytotoxic potency, identifying it as a key functional residue. diva-portal.orgnih.gov Subsequent structural studies using NMR spectroscopy revealed that this effect is not solely due to the loss of a direct interaction with a target. The glutamic acid side chain plays a crucial structural role by coordinating a network of hydrogen bonds within the native peptide. nih.gov When this residue is methylated, this hydrogen bond network is disrupted, leading to subtle but significant changes in the three-dimensional structure. nih.gov This suggests that the conserved glutamic acid is vital for stabilizing the correct conformation of the loops, which is necessary for efficient and potent interaction with and disruption of cell membranes. nih.gov Its function is therefore intimately linked to maintaining the structural integrity required for potent bioactivity.
Conformation-Activity Relationships
The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional conformation. This relationship dictates how the molecule interacts with its biological targets and carries out its functions.
The tertiary structure of cyclotides, dictated by the cyclic cystine knot (CCK) and the specific amino acid sequences of the loops, is a primary determinant of their biological activity. For this compound and its related compounds, a key aspect of their mechanism of action is the interaction with and disruption of cellular membranes. nih.gov
While detailed structural elucidation specifically for this compound is not as extensively reported as for some other cyclotides like Cycloviolacin O2, the general principles derived from the study of the cyclotide family are considered applicable. The mechanism is believed to involve an initial electrostatic interaction with the cell membrane, followed by the insertion of hydrophobic regions into the lipid core, leading to membrane permeabilization and cell death. nih.govresearchgate.net The specific conformation of the loops in this compound would therefore influence its affinity for particular membrane compositions, potentially contributing to any observed cell-type selectivity.
The table below summarizes the relationship between hydrophobicity (indicated by HPLC retention time) and the anti-HIV activity of cycloviolacin analogs from Viola yedoensis. A longer retention time indicates greater hydrophobicity.
| Compound | HPLC Retention Time (min) | Anti-HIV Activity (EC50 in µM) |
| Cycloviolacin Y1 | ~55 | 0.85 |
| This compound | ~58 | Not explicitly quantified, but part of the active suite |
| Cycloviolacin Y3 | ~60 | Not explicitly quantified, but part of the active suite |
| Cycloviolacin Y4 | ~63 | 0.11 |
| Cycloviolacin Y5 | ~65 | 0.04 |
Data adapted from Wang et al., 2008. Note: Specific EC50 for this compound was not provided in the source.
The defining structural feature of all cyclotides, including this compound, is the cyclic cystine knot (CCK). This motif is formed by three intramolecular disulfide bonds with a specific connectivity (CysI-CysIV, CysII-CysV, and CysIII-CysVI). researchgate.net This knotted arrangement confers exceptional stability to the peptide, making it resistant to thermal, chemical, and enzymatic degradation. nih.gov
The disulfide bonds are not merely structural reinforcements; they are fundamental to the bioactivity of this compound. By locking the peptide into its rigid, compact, and functionally folded tertiary structure, the CCK ensures the correct spatial presentation of the amino acid residues in the backbone loops that are responsible for interacting with biological targets. nih.gov
Alkylation of the disulfide bonds in cyclotides has been shown to result in a complete loss of cytotoxic activity. researchgate.net This demonstrates that the integrity of the CCK is indispensable for the biological function of these molecules. Any disruption to these covalent linkages would lead to a loss of the constrained three-dimensional structure, thereby eliminating the specific surface features required for target recognition and membrane interaction. The stability afforded by the disulfide knot is a key reason why cyclotides are considered promising scaffolds for drug design. sb-peptide.com
The table below outlines the conserved disulfide connectivity in cyclotides, which is essential for their structural integrity and bioactivity.
| Disulfide Bond | Cysteine Residue Pair | Role |
| 1 | Cys I - Cys IV | Forms the embedded ring of the cystine knot |
| 2 | Cys II - Cys V | Forms the embedded ring of the cystine knot |
| 3 | Cys III - Cys VI | Penetrates the ring formed by the other two disulfide bonds |
Viii. Advanced Research Methodologies for Cycloviolacin Y2 Investigation
Integrated Omics Approaches
The study of Cycloviolacin Y2 benefits immensely from integrated "omics" technologies, which allow for a holistic view of biological systems. These approaches, particularly metabolomics and peptidomics, are crucial for understanding the peptide's interactions within complex biological environments and for its discovery and characterization.
Metabolomics for Synergistic Effects of Compound Mixtures
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for deciphering the synergistic effects of compound mixtures. frontiersin.org While direct metabolomic studies on this compound are not yet prevalent, the methodology is well-established for analyzing drug combinations and can be applied to understand how this compound interacts with other compounds to enhance therapeutic effects. acs.orgresearchgate.netasm.org
The core principle involves using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to generate comprehensive metabolic profiles of cells or organisms under different treatment conditions: a control, treatment with this compound alone, treatment with a partner compound alone, and treatment with the combination. frontiersin.orgasm.org By comparing these profiles, researchers can identify metabolites and metabolic pathways that are uniquely altered by the combination treatment. frontiersin.orgfrontiersin.org This approach can reveal the underlying mechanisms of synergy, such as the disruption of multiple, complementary pathways (e.g., cell envelope biogenesis and amino acid metabolism) that are not as effectively targeted by either compound alone. asm.org For instance, studies on antibiotic combinations have shown that synergy often arises from one agent facilitating the action of the other, a phenomenon that metabolomics can illuminate by tracking downstream metabolic perturbations. asm.orgfrontiersin.org
This "interaction metabolomics" approach provides a detailed biochemical map of synergistic action, moving beyond simple observation of enhanced activity to a mechanistic understanding of the interaction. researchgate.net
Peptidomics for Comprehensive Cyclotide Profiling
Peptidomics is the primary methodology for the discovery, identification, and large-scale profiling of cyclotides like this compound from their natural sources. uq.edu.aunih.gov Given that a single plant species can contain a unique profile of dozens or even hundreds of cyclotides, peptidomic workflows are essential for cataloging this diversity. mdpi.comfrontiersin.orgacs.org
A typical peptidomics workflow begins with the extraction of hydrophobic peptides from plant material, followed by separation using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). uq.edu.aunih.gov The fractions are then analyzed by mass spectrometry (MS), typically MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or LC-MS/MS, to detect molecules within the characteristic mass range of cyclotides (2.5–4 kDa). acs.org To confirm the presence of the six conserved cysteine residues that define cyclotides, samples undergo reduction and alkylation, which induces a predictable mass shift for each cysteine. frontiersin.org De novo sequencing using tandem MS (MS/MS) combined with database searches against cyclotide-specific databases like CyBase allows for the precise identification of known cyclotides and the characterization of novel ones. mdpi.comnih.gov This integrated approach, combining proteomics with transcriptomics, provides the most comprehensive picture of the cyclotide content within a given plant. uq.edu.auacs.org
| Technique | Purpose in Cyclotide Profiling | Reference |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separates and purifies cyclotides from crude plant extracts based on hydrophobicity. | uq.edu.au |
| MALDI-TOF MS | Rapidly screens fractions for peptides in the typical cyclotide mass range (2500-4000 Da). | frontiersin.orgacs.org |
| LC-MS/MS | Provides high-resolution mass data and enables fragmentation for sequencing. | uq.edu.aumdpi.com |
| Reduction & Alkylation | Chemically modifies cysteine residues to confirm the presence of the six conserved cysteines, a hallmark of cyclotides, by observing a characteristic mass shift. | frontiersin.org |
| De Novo Sequencing & Database Search | Determines the amino acid sequence of novel peptides and identifies known cyclotides by comparing fragmentation data against specialized databases (e.g., CyBase). | mdpi.comnih.gov |
Biophysical Techniques for Interaction Studies
Understanding the biological activity of this compound requires precise measurement of its interactions with molecular targets, which are often components of the cell membrane. Biophysical techniques are indispensable for quantifying these interactions and for screening large numbers of compounds to identify new leads.
Quantitative Binding Assays (e.g., FRET-based Reporter Assays)
Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure molecular interactions in real-time, making it ideal for studying the binding of peptides like this compound to their biological targets. frontiersin.orgcreative-biostructure.com FRET is a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. frontiersin.org This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nm), providing a direct readout of molecular association. frontiersin.orgcreative-biostructure.com
To study the interaction of this compound with cell membranes, a FRET-based assay can be designed where the peptide is labeled with a donor fluorophore and a membrane component (e.g., a specific lipid or membrane protein) is labeled with an acceptor. nsf.gov Upon binding, the proximity of the donor and acceptor will generate a FRET signal. By titrating the concentration of one binding partner and measuring the corresponding FRET signal, a binding curve can be generated, from which the equilibrium dissociation constant (Kd)—a measure of binding affinity—can be calculated. nih.gov This quantitative approach allows for a precise characterization of the binding strength and specificity of this compound to different membrane environments, which is crucial for understanding its membrane-disrupting mechanism of action. sb-peptide.com
| Step | Description | Key Objective |
|---|---|---|
| 1. Probe Labeling | This compound is chemically labeled with a donor fluorophore (e.g., CyPet). The target, such as a liposome (B1194612) or a purified membrane protein, is labeled with a compatible acceptor fluorophore (e.g., YPet). | Create a functional donor-acceptor pair for FRET detection. |
| 2. Assay Setup | The labeled target is placed in a microplate well. The labeled this compound is added at varying concentrations. | Establish a titration series to measure concentration-dependent binding. |
| 3. FRET Measurement | The sample is excited at the donor's excitation wavelength, and the emission from the acceptor is measured in real-time using a fluorescence plate reader. | Detect the FRET signal, which is proportional to the amount of bound peptide. |
| 4. Data Analysis | The FRET intensity is plotted against the concentration of the titrated peptide. The resulting data is fit to a binding isotherm model. | Calculate the equilibrium dissociation constant (Kd) to quantify binding affinity. nih.gov |
High-Throughput Screening Methodologies for Biological Activity
High-Throughput Screening (HTS) leverages automation, robotics, and miniaturized assays to test thousands of compounds for a specific biological activity in a short period. cellomaticsbio.com This methodology is essential for discovering the biological activities of peptides like this compound and for screening chemical libraries to find molecules that might modulate its effects. nih.gov
For this compound, a primary HTS campaign would likely focus on its known cytotoxic properties. sb-peptide.comuniprot.org This typically involves a cell-based assay where a chosen cell line (e.g., a human cancer cell line) is incubated with a library of compounds, including this compound as a reference. cellomaticsbio.comresearchgate.net Cell viability is then measured using automated plate readers that detect a signal proportional to the number of living cells, such as the conversion of a metabolic dye (e.g., Alamar Blue) or the amount of ATP present (bioluminescence). researchgate.net Compounds that cause a significant decrease in cell viability are flagged as "hits." cellomaticsbio.com Quantitative HTS (qHTS) improves upon this by testing all compounds at multiple concentrations, generating dose-response curves and allowing for a more accurate determination of potency (e.g., IC50 values). nih.gov
| Phase | Description | Outcome |
|---|---|---|
| Primary Screen | A large library of compounds is tested at a single, high concentration against a target cell line to identify initial "hits" that exhibit the desired activity (e.g., cytotoxicity). | A list of initial hit compounds. cellomaticsbio.com |
| Hit Confirmation & Dose-Response | Hits from the primary screen are re-tested, often in a concentration-response format (qHTS), to confirm activity and eliminate false positives. | Confirmed hits with IC50/EC50 values to determine potency. cellomaticsbio.comnih.gov |
| Secondary/Mechanistic Assays | Confirmed hits are tested in different, more specific assays to elucidate their mechanism of action (e.g., membrane permeabilization assays, apoptosis assays). | Understanding of how the compound achieves its effect. mdpi.com |
| Selectivity Profiling | Active compounds are tested against a panel of different cell lines (e.g., cancerous vs. non-cancerous) to determine their specificity. | Identification of compounds with selective activity against the target. nih.gov |
Advanced Microscopy for Cellular Localization and Effects
To fully understand the mechanism of this compound, it is critical to visualize its interaction with cells, its subcellular localization, and the morphological changes it induces. Advanced microscopy techniques provide the necessary resolution to observe these processes directly.
Conventional fluorescence microscopy has been used to study the effects of the related cyclotide, Cycloviolacin O2, demonstrating its ability to permeabilize the cell membrane. sb-peptide.com However, to move beyond the diffraction limit of light and visualize molecular-scale events, super-resolution microscopy techniques are employed. labmanager.comfrontiersin.org Techniques like STED (Stimulated Emission Depletion) microscopy and SMLM (Single-Molecule Localization Microscopy, e.g., STORM, PALM) can achieve resolutions below 100 nm, allowing researchers to potentially visualize the formation of peptide nanodomains on the cell surface or the disruption of membrane protein clusters. frontiersin.orgbiologists.comrsc.org These methods can reveal the nanoscale organization of the plasma membrane and how it is remodeled by the peptide. rsc.org
Another powerful technique is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). MALDI-MSI generates a molecular map of a tissue section or cell sample by acquiring mass spectra at thousands of individual spots. nih.govacs.org This label-free method can determine the spatial distribution of this compound itself, without the need for a fluorescent tag, providing direct evidence of its localization within specific cellular or subcellular regions. nih.govnih.gov Combining these advanced imaging modalities provides a multi-faceted view of the peptide's journey into and effect on the cell. frontiersin.org
| Microscopy Technique | Principle | Application for this compound | Reference |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, providing optical sectioning and 3D reconstruction. | Visualizing peptide uptake, co-localization with organelles, and gross morphological changes like membrane blebbing. | nih.gov |
| Super-Resolution Microscopy (STED, STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution (~20-100 nm). | Imaging the nanoscale organization of peptide clusters on the membrane and observing the disruption of membrane protein organization. | frontiersin.orgbiologists.com |
| MALDI Mass Spectrometry Imaging (MALDI-MSI) | A label-free technique that maps the spatial distribution of molecules by acquiring mass spectra across a sample. | Directly imaging the localization of this compound within cells or tissues without fluorescent labeling. | nih.govnih.gov |
| Enhanced Dark-Field Hyperspectral Imaging (EDF-HSI) | Integrates dark-field microscopy with hyperspectral imaging to visualize non-fluorescent nanomaterials in native biological environments. | Tracking the activity of unlabeled this compound assemblies in real-time within living cells. | mdpi.com |
Fluorescence Microscopy for Cellular Internalization Studies
Fluorescence microscopy is a powerful tool used to visualize and track the entry of molecules into living cells. In the study of cyclotides, researchers typically attach a fluorescent tag to the peptide and monitor its localization within cells over time. This method can reveal whether a cyclotide remains on the cell surface, enters the cytoplasm, or targets specific organelles.
For other related cyclotides, such as Cycloviolacin O2, fluorescence microscopy has been employed to demonstrate their role in enhancing the cellular internalization of chemotherapy drugs in resistant cancer cells. nih.gov These studies provide a framework for how this compound could be investigated. Such an experiment would involve:
Labeling this compound with a fluorescent dye.
Incubating the labeled peptide with a target cell line.
Observing the cells under a fluorescence microscope at various time points.
Analyzing the resulting images to determine the location and concentration of the peptide within the cells.
Despite the established utility of this technique, no studies have been published that apply it specifically to this compound. Therefore, there are no research findings or data tables detailing its cellular internalization pathway.
Electron Microscopy (e.g., Cryo-TEM) for Membrane Morphological Changes
Electron microscopy offers unparalleled resolution for viewing the fine details of cellular structures, making it ideal for studying how peptides affect cell membrane morphology. Cryo-transmission electron microscopy (Cryo-TEM), in particular, is used to visualize samples in a near-native, frozen-hydrated state, which preserves the delicate structures of lipid membranes. researchgate.netuq.edu.au This technique can reveal membrane-disrupting mechanisms such as pore formation, membrane thinning, or the formation of lipid-peptide aggregates.
Research on other cyclotides has utilized electron microscopy to show that their cytotoxic effects are often linked to the physical disruption of the cell membrane. researchgate.net These studies suggest that the mechanism of action is dependent on the specific amino acid sequence of the cyclotide and its interaction with different lipid compositions. nih.gov A hypothetical study on this compound using Cryo-TEM would aim to:
Prepare lipid vesicles (liposomes) or whole cells for observation.
Incubate the samples with this compound.
Rapidly freeze the samples in vitreous ice.
Image the samples using a cryo-electron microscope to capture high-resolution snapshots of the peptide's effect on membrane structure.
As with fluorescence microscopy, there is no published research that has performed these investigations on this compound. The specific morphological changes it induces in cell membranes remain uncharacterized, and thus, no data tables of research findings can be provided.
Ix. Synthetic Biology and Peptide Engineering Approaches for Research Applications
Chemical Synthesis of Cycloviolacin Y2 and Analogs
The chemical synthesis of cyclotides such as this compound is a multi-step process that allows for the precise construction of the peptide backbone and the introduction of modifications. This approach has been the primary method for producing cyclotides and their analogs for structure-activity relationship studies. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for assembling the linear precursor of this compound. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com
The most common approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govbeilstein-journals.org The process begins by anchoring the C-terminal amino acid of the this compound sequence (GGTIFDCGESCFLGTCYTAGCSCGNWGLCY) to the resin. google.com The synthesis proceeds through repeated cycles of:
Deprotection: Removal of the temporary Nα-Fmoc protecting group from the anchored amino acid, typically using a weak base like piperidine. bachem.com
Activation and Coupling: Activation of the carboxyl group of the next amino acid in the sequence and its subsequent coupling to the newly freed amino group of the resin-bound peptide. beilstein-journals.org
Washing: Thorough washing of the resin to remove excess reagents and by-products before the next cycle begins. bachem.com
This cyclic process is automated and continues until the full linear sequence of the this compound precursor is assembled. beilstein-journals.org To prevent unwanted side reactions, the reactive side chains of trifunctional amino acids (like Cys, Asp, Glu, Ser, Thr, Tyr) are protected with stable protecting groups (e.g., tBu), which are only removed during the final cleavage step. nih.gov
Once the linear peptide has been synthesized and cleaved from the resin, the crucial step of backbone cyclization is performed. Native Chemical Ligation (NCL) is the most prevalent and effective method for achieving this head-to-tail cyclization for cyclotides. researchgate.netnih.gov
The NCL process requires two key functional groups on the linear peptide precursor:
An N-terminal Cysteine (Cys) residue.
A C-terminal thioester .
The reaction proceeds via an intramolecular mechanism in an aqueous buffer at a neutral pH (around 7.0). researchgate.netresearchgate.net The sulfhydryl group of the N-terminal cysteine attacks the C-terminal thioester, forming a transient thioester-linked intermediate. This intermediate then spontaneously undergoes an S-to-N acyl shift, resulting in the formation of a stable, native peptide bond between the N- and C-termini, thus yielding a circular peptide backbone. researchgate.netresearchgate.net
Following cyclization, the peptide must be folded into its correct three-dimensional structure. This involves the formation of the three conserved disulfide bonds that create the characteristic cyclic cystine knot (CCK) motif. This oxidative folding is often performed in a single step under controlled redox conditions, which allows the disulfide bonds to form correctly, yielding the native, highly stable structure of this compound. nih.gov
Recombinant Production Strategies in Expression Systems
While chemical synthesis is precise, it can be complex and costly for large-scale production. Recombinant DNA technology offers an alternative route for producing cyclotides. google.com This approach involves engineering a host organism, such as the bacterium Escherichia coli or yeast, to express a precursor protein containing the this compound sequence. google.comgoogleapis.com
A common strategy is to express the cyclotide sequence as part of a larger fusion protein, often flanked by inteins (protein splicing elements) or other specific cleavage sequences. The host cells are grown under conditions that promote the expression of this fusion protein. google.com Subsequently, the precursor is purified, and the cyclotide is excised and cyclized. This can be achieved through enzymatic cleavage or by using self-splicing inteins that catalyze the cyclization reaction in vitro. researchgate.net While specific high-yield recombinant production systems for this compound are not extensively documented, the general methods developed for other cyclotides, such as MCoTI-I, provide a well-established blueprint for this approach. google.com
This compound as a Scaffold for Peptide Engineering
Peptide grafting involves replacing one of the native backbone loops of this compound with a known bioactive peptide sequence, or "epitope". uq.edu.au This technique aims to confer the biological activity of the grafted peptide onto the ultrastable and proteolytically resistant cyclotide scaffold. researchgate.net
The loops between the conserved cysteine residues serve as the sites for grafting. Research on other cyclotides has shown that different loops have varying tolerance for the size and nature of the inserted sequence, with loop 6 often being particularly amenable to larger insertions. mdpi.com Proof-of-concept studies have successfully demonstrated this principle by grafting pharmaceutically relevant sequences, such as antiangiogenic peptides, onto cyclotide frameworks like kalata B1. uq.edu.auresearchgate.net The resulting engineered cyclotide maintains the desired biological activity of the grafted epitope while benefiting from the stability of the scaffold. researchgate.net
The process of grafting results in the creation of chimeric cyclotides, which are hybrid molecules combining the structural properties of the cyclotide scaffold with the functional properties of the inserted peptide. This strategy is a powerful tool for designing research probes with enhanced stability or modified activity.
For example, a peptide that inhibits a specific protein-protein interaction but is quickly degraded in biological systems can be stabilized by grafting it onto the this compound framework. A notable example in the cyclotide family is the engineering of MCoTI-I to display a peptide (PMI) that antagonizes the interaction between p53 and its negative regulators, Hdm2/HdmX. google.com The resulting chimeric cyclotide showed high stability and potent activity in cancer cell lines. google.com This approach allows researchers to create stable antagonists, agonists, or inhibitors for studying cellular pathways and validating therapeutic targets. uq.edu.au
Development of Cycloviolacin-based Molecular Probes and Research Tools
The inherent stability and cell-penetrating properties of cyclotides, including this compound, make them exceptional scaffolds for the design and development of molecular probes and research tools. By leveraging synthetic biology and peptide engineering, researchers can modify the this compound framework to incorporate various reporter molecules, such as fluorescent dyes or affinity tags. These engineered cyclotides serve as powerful tools for visualizing and investigating a wide range of biological processes in vitro and in vivo.
One of the primary applications of these molecular probes is in studying the mechanism of action of cyclotides themselves. For instance, fluorescently labeling this compound allows for real-time tracking of its interaction with cell membranes, providing insights into the process of membrane permeabilization and subsequent cell entry. This has been instrumental in understanding how cyclotides exert their cytotoxic effects on cancer cells.
Furthermore, the cyclotide scaffold can be engineered to target specific cellular components or proteins of interest. By grafting bioactive peptide sequences onto the this compound backbone, it is possible to create probes with high specificity for a particular biological target. This approach has been explored for developing diagnostic agents and tools for studying protein-protein interactions. For example, a cyclotide could be engineered to bind to a specific cancer-associated protein and carry a fluorescent tag, thereby enabling the visualization of tumor cells.
The development of these research tools often involves solid-phase peptide synthesis, which allows for the precise incorporation of modified amino acids and reporter groups at specific positions within the peptide sequence. This chemical synthesis approach offers a high degree of control and flexibility in designing novel probes with tailored properties.
Key research findings in the development of cyclotide-based probes include:
Fluorescent Labeling: The attachment of fluorescent dyes, such as fluorescein (B123965) and rhodamine, to the cyclotide backbone has been successfully demonstrated. google.com These fluorescently labeled cyclotides have been used to visualize cellular uptake and localization.
Biotinylation: The incorporation of biotin, a high-affinity ligand for streptavidin, enables the development of cyclotide-based affinity probes. These can be used for pull-down assays to identify binding partners and for targeted delivery applications.
Probes for Protease Activity: The intrinsic resistance of cyclotides to proteases can be exploited to design probes for studying protease activity. By engineering a cyclotide to contain a specific protease cleavage site along with a fluorophore and a quencher, the probe will only fluoresce upon cleavage by the target protease. This allows for the sensitive detection of protease activity in complex biological samples. The use of fluorogenic substrates with a 7-amino coumarin (B35378) moiety has been employed in protease inhibition assays involving cyclotides. nih.gov
The ongoing research in this area focuses on expanding the repertoire of reporter molecules that can be incorporated into the this compound scaffold and on developing novel engineering strategies to enhance the specificity and functionality of these molecular probes. These advancements are expected to provide researchers with a versatile toolkit for dissecting complex biological pathways and for the development of new diagnostic and therapeutic agents.
X. Future Directions and Emerging Research Avenues for Cycloviolacin Y2
Elucidating Undiscovered Enzymatic Mechanisms in Cycloviolacin Y2 Biosynthesis
The biosynthesis of cyclotides is a complex, genetically encoded process involving ribosomal synthesis of a precursor protein, followed by intricate enzymatic processing and folding. google.com A critical step in this pathway is the head-to-tail cyclization of the peptide backbone, a reaction often mediated by asparaginyl endoproteinase (AEP) enzymes that recognize specific residues, such as a conserved asparagine or aspartic acid, at the ligation site. uq.edu.au
For this compound, which originates from V. yedoensis, the specific enzymes that govern its maturation from a linear precursor to a folded, cyclized, and disulfide-bonded final product are yet to be identified. mdpi.com Future research must focus on the discovery and characterization of these novel enzymes. mdpi.com Key research questions include:
What specific AEP or other ligase is responsible for the cyclization of the this compound precursor?
Are there unique proteases or oxidoreductases involved in the processing and oxidative folding to form its characteristic cyclic cystine knot (CCK) motif?
Does the plant V. yedoensis possess a specialized enzymatic system that contributes to the significant structural complexity and functional diversity observed in its cyclotides? mdpi.com
Answering these questions through techniques like gene silencing, proteomic analysis of plant extracts, and in vitro enzymatic assays will be crucial. Uncovering these mechanisms will not only deepen our fundamental understanding of cyclotide biosynthesis but also pave the way for heterologous expression and synthetic biology applications, enabling the production of this compound and its analogues in controlled systems for further study and development. mdpi.commdpi.com
Expanding the Repertoire of Molecular Targets and Pathways
Current knowledge of this compound's bioactivity is primarily centered on its anti-HIV and hemolytic effects. scispace.com However, the broader cyclotide family exhibits a vast range of pharmacological activities, including potent antimicrobial, insecticidal, and anticancer properties. xiahepublishing.comnih.govsb-peptide.com This suggests that the spectrum of molecular targets for this compound is likely far broader than what is currently known.
Future investigations should aim to systematically screen this compound against a diverse array of biological targets. Drawing inspiration from related cyclotides, promising research avenues include:
Anticancer Activity: Many cyclotides exert cytotoxic effects by disrupting the integrity of cell membranes, with a preference for cancer cells. sb-peptide.comntu.edu.sg this compound should be tested against various cancer cell lines to determine its potential as an anticancer agent. Studies on the related cyclotide Cycloviolacin O2 have shown it disrupts membranes, providing a mechanistic basis for such investigations. ntu.edu.sg
Antimicrobial Properties: While some cyclotides show potent activity against Gram-negative bacteria, the activity of this compound against a wide range of bacterial and fungal pathogens is unknown. nih.gov Given the urgent need for new antimicrobial agents, this is a high-priority area of research.
Enzyme Inhibition: Cyclotides have been identified as inhibitors of specific enzymes, such as prolyl oligopeptidase (POP), which is a drug target for neurodegenerative and inflammatory disorders. nih.gov Screening this compound against enzyme libraries could reveal novel inhibitory functions and therapeutic applications.
Modulation of Protein-Protein Interactions: Engineered cyclotides have been successfully used as scaffolds to disrupt intracellular protein-protein interactions, such as the p53-Hdm2 interaction in cancer therapy. google.com The stable framework of this compound makes it an ideal candidate for similar protein engineering approaches to target intracellular pathways.
These studies will be instrumental in moving beyond the initial characterization of this compound and unlocking its full potential as a modulator of diverse biological pathways.
Development of Novel Methodologies for Structural and Functional Studies
Advancements in analytical and screening technologies are set to revolutionize the study of complex peptides like this compound. While traditional methods such as NMR spectroscopy and mass spectrometry have been foundational in determining cyclotide structures, emerging techniques offer unprecedented speed, sensitivity, and throughput. xiahepublishing.comoup.comrcsb.org
Future research on this compound will benefit significantly from the adoption of these novel methodologies:
High-Throughput Screening: Microfluidics and lab-on-a-chip platforms can be developed for real-time bioactivity screening of this compound and its synthetic analogues. contractlaboratory.com These miniaturized systems drastically reduce sample consumption and allow for the rapid assessment of activities like hemolytic potential or antimicrobial efficacy. contractlaboratory.com
Advanced Mass Spectrometry: Techniques like ultraviolet photodissociation mass spectrometry can facilitate the sequencing of cyclotides without the need for extensive and sometimes ambiguous enzymatic digestion, simplifying and accelerating primary structure confirmation. uq.edu.au
AI-Powered Discovery: Machine learning models are being trained to mine plant genomic and transcriptomic datasets to identify novel cyclotide precursors. contractlaboratory.com This in silico approach can accelerate the discovery of new this compound variants or related cyclotides from Viola species and predict their bioactivity before undertaking laborious extraction and synthesis. contractlaboratory.com
Sophisticated Structural Analysis: While NMR is the gold standard for solution structures, combining it with other biophysical techniques and molecular dynamics simulations can provide a more dynamic picture of this compound's structure and its conformational flexibility when interacting with biological targets like membranes or proteins. xiahepublishing.comnih.gov
The integration of these cutting-edge methods will enable a more efficient and comprehensive investigation of this compound's structure-activity relationships (SAR), providing a solid foundation for its development as a research tool or therapeutic lead.
Exploration of this compound as a Reference Compound in Mechanistic Biology
The well-defined structure of this compound, combined with its known bioactivities, makes it an excellent candidate for use as a reference compound in mechanistic studies. Reference compounds with known properties are essential for validating new assays and for dissecting complex biological processes.
Future research can leverage this compound in the following ways:
Probing Membrane Interactions: The bioactivity of many cyclotides is intrinsically linked to their ability to interact with and disrupt lipid membranes. nih.govmdpi.com A strong correlation between hydrophobicity and the hemolytic and anti-HIV activity has been observed for the Cycloviolacin Y series. scispace.com this compound can serve as a specific molecular probe to investigate how cyclotides with its particular charge distribution and hydrophobicity engage with different types of membranes, such as viral envelopes versus host cell membranes.
Validating Structure-Activity Relationship Models: As computational models for predicting cyclotide activity become more sophisticated, they require robust experimental data for validation. The known anti-HIV and hemolytic potency of this compound can be used as a benchmark to test and refine these predictive algorithms.
Comparative Studies: this compound can be used in parallel with other cyclotides, such as the more extensively studied Kalata B1 or Cycloviolacin O2, to dissect the functional roles of specific loops and residues. nih.govuq.edu.au By comparing their effects in various biological assays, researchers can pinpoint the structural determinants responsible for specific activities.
Using this compound as a standard will help to build a more cohesive and detailed understanding of the molecular mechanisms that underpin the diverse functions of the entire cyclotide family.
Theoretical and Computational Advancements in Cyclotide Design and Prediction
The fields of computational chemistry and structural biology are rapidly advancing, providing powerful new tools for peptide design and prediction. These in silico approaches are shifting drug discovery from a process of screening to one of rational design. tandfonline.com For this compound, these advancements open up exciting possibilities for creating novel analogues with tailored properties.
Key computational and theoretical avenues for future research include:
Rational Drug Design: By combining molecular docking and molecular dynamics simulations, researchers can model the interaction of this compound with specific targets. nih.govresearchgate.net This allows for the rational design of new variants with enhanced binding affinity or improved selectivity. For example, one could computationally design this compound analogues with stronger binding to HIV glycoproteins or with reduced interaction with red blood cell membranes to minimize hemolytic activity. researchgate.net
Predictive Bioactivity Screening: AI and machine learning platforms can be developed to predict the biological activities of hypothetical this compound sequences in silico. contractlaboratory.com This would allow researchers to screen vast virtual libraries of potential analogues and prioritize the most promising candidates for chemical synthesis and experimental validation, dramatically accelerating the discovery process. contractlaboratory.com
These computational efforts, when coupled with experimental validation, will enable the precise engineering of this compound, transforming it from a natural product into a highly optimizable scaffold for creating novel peptide-based therapeutics.
Q & A
Q. How is Cycloviolacin Y2 structurally characterized, and what methodologies ensure reproducibility?
this compound, a cyclic plant peptide, is characterized using nuclear magnetic resonance (NMR) for 3D structure elucidation, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for atomic-level resolution. Reproducibility requires strict adherence to protocols for sample purity (≥95% by HPLC), solvent system standardization, and cross-validation with literature data on analogous cyclotides (e.g., cycloviolacin O2) . Experimental details, including buffer conditions and instrument parameters, should be fully documented in supplementary materials to enable replication .
Q. What in vitro assays are recommended to assess this compound’s bioactivity against viral targets?
Standard assays include:
- Cytotoxicity testing : MTT or resazurin assays on human cell lines (e.g., HEK293) to determine IC₅₀ values.
- Antiviral activity : Plaque reduction assays for enveloped viruses (e.g., influenza) with dose-response curves (0.1–10 μM range).
- Membrane disruption : Hemolysis assays on red blood cells to evaluate pore-forming activity, a hallmark of cyclotides. Include negative controls (e.g., scrambled peptide) and validate results across ≥3 biological replicates to account for batch variability .
Advanced Research Questions
Q. How can computational models predict this compound’s interaction with viral neuraminidase or other targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (≥100 ns) identify key binding residues (e.g., R332, F428 in neuraminidase) and energy landscapes. Validate predictions with mutagenesis studies on target proteins and surface plasmon resonance (SPR) to measure binding kinetics (KD values). Cross-reference with structural databases (PDB) for conserved interaction motifs among cyclotides .
Q. What experimental designs resolve contradictions in this compound’s reported bioactivity across studies?
Discrepancies often arise from variations in:
- Purity : Use HPLC-MS to confirm peptide integrity.
- Assay conditions : Standardize pH, temperature, and cell passage numbers.
- Viral strains : Test across multiple strains (e.g., H1N1, H3N2 for influenza). Employ orthogonal assays (e.g., fluorescence-based membrane disruption vs. antiviral plaque assays) to confirm mechanisms. Meta-analyses of published IC₅₀ values can identify outliers due to methodological differences .
Q. How should combination therapy studies with this compound and antiretroviral drugs be designed?
Use synergistic models like the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). For example:
- In vitro : Co-administer this compound (0.1–1 μM) with saquinavir (protease inhibitor) in HIV-infected T-cells.
- Metrics : Measure viral load (p24 antigen levels) and cell viability. Include isobolograms to visualize dose-effect relationships and avoid antagonistic interactions. Reference studies on cycloviolacin O2’s synergy with enfuvirtide .
Q. What in vivo models evaluate this compound’s pharmacokinetics and toxicity?
- Rodent models : Administer intravenously (1–5 mg/kg) to assess plasma half-life (t½), tissue distribution (LC-MS/MS), and renal clearance.
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and histopathology of major organs. Compare with cycloviolacin O2’s anthelmintic efficacy in nematode models to identify structure-activity relationships (SARs) .
Q. How can researchers assess this compound’s impact on viral resistance evolution?
Serial passage experiments: Expose viruses (e.g., HIV-1) to sublethal this compound concentrations over 20–30 generations. Sequence viral genomes (Illumina MiSeq) to identify mutations in envelope glycoproteins or neuraminidase. Compare resistance profiles with monotherapy vs. combination regimens .
Q. What methodologies validate this compound’s specificity for viral vs. host cell membranes?
- Lipid bilayer assays : Compare peptide activity on synthetic viral (high cholesterol) vs. mammalian membranes.
- Mutagenesis : Engineer target proteins (e.g., neuraminidase) with alanine substitutions at predicted binding sites.
- SPR/BLI : Quantify binding affinity to viral receptors (e.g., hemagglutinin) over host integrins .
Methodological Guidelines
- Data Reproducibility : Document all experimental parameters (e.g., peptide synthesis protocols, cell culture conditions) in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
- Statistical Rigor : Power analyses to determine sample sizes (α = 0.05, β = 0.2), and apply ANOVA with post-hoc corrections for multi-group comparisons .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain ethics approvals for animal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
